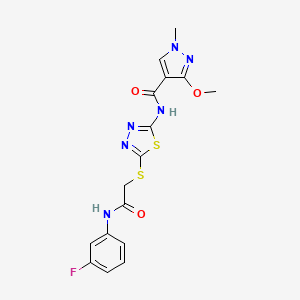

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGIROMLGUJYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, with the CAS Number 1171995-53-1, is a complex organic compound featuring a thiadiazole core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 422.5 g/mol. Its structure includes various functional groups that may influence its biological activity. The presence of the thiadiazole and pyrazole rings is significant, as these structures are often associated with diverse pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1171995-53-1 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 422.5 g/mol |

| Melting Point | Not available |

| Purity | ~95% |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the thiadiazole and pyrazole scaffolds. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The in vitro cytotoxicity was evaluated using the MTT assay, with results indicating that modifications to the chemical structure can enhance antitumor activity. Specifically, compounds with additional lipophilic groups demonstrated improved efficacy against these cancer cell lines .

Antimicrobial Activity

The compound's structure suggests promising antimicrobial properties. Thiadiazole derivatives have been documented to exhibit significant antibacterial and antifungal activities. For example, studies have shown that certain thiadiazole compounds possess moderate to high effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The incorporation of a fluorophenyl group may further enhance these activities due to increased lipophilicity and interaction with microbial targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells or pathogens might contribute to its cytotoxic effects .

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives, including this compound. These derivatives were tested for their cytotoxic effects on MCF-7 and HepG2 cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting that structural optimization is crucial for enhancing anticancer properties .

Scientific Research Applications

Structural Overview

The compound features a unique combination of functional groups:

- Thiadiazole ring : Known for its diverse biological activities.

- Methoxy and carboxamide groups : These enhance solubility and biological interactions.

- Fluorophenyl group : This moiety is often associated with increased potency and selectivity in biological applications.

The molecular formula is with a molecular weight of approximately 422.45 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms through which N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may exert anticancer effects include:

- Induction of Apoptosis : The compound may activate intrinsic pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Similar derivatives have shown efficacy in inhibiting proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Antimicrobial Activity

The presence of the thiadiazole ring suggests potential antimicrobial properties:

- Antibacterial Effects : The compound may disrupt bacterial cell membranes, making it effective against various bacterial strains.

- Antifungal Properties : Its structural features may enhance the ability to inhibit fungal growth.

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives with findings relevant to this compound:

- Anticancer Studies : A study comparing various thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating strong potential for further development in cancer therapy.

- Antimicrobial Evaluations : Research on related compounds has demonstrated effective antibacterial activity against a range of pathogens, suggesting that this compound may also possess similar properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Fluorine substitution at the meta position (vs. para in ) may alter steric and electronic interactions in biological systems.

Physicochemical and Pharmacokinetic Properties

Insights :

- The target compound’s methoxy group balances lipophilicity better than the chromenone derivative , which may suffer from poor solubility.

- Compared to the pyrrolidinone analog , the thiadiazole core could improve metabolic stability but reduce solubility.

Hypothetical Advantages of Target Compound :

- The 3-methoxy group on pyrazole may enhance blood-brain barrier penetration compared to unsubstituted analogs.

- Dual heterocycles (thiadiazole + pyrazole) could provide synergistic binding to multi-domain targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.